molecular formula C19H20N6O2S B2752533 N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-40-9

N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2752533
CAS No.: 1396865-40-9
M. Wt: 396.47
InChI Key: GFTYEVQHNIRSPK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both amide and thioether functional groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Amide Bond Formation: The amide bond is formed by coupling a carboxylic acid derivative with an amine. This step usually employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Thioether Formation: The thioether linkage is introduced by reacting a thiol with an alkyl halide or through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe. The tetrazole ring is known to mimic phosphate groups, which could make this compound useful in studying enzyme interactions and signaling pathways.

Medicine

In medicinal chemistry, the compound’s structural features suggest potential as a drug candidate. The amide and thioether groups are common in many pharmaceuticals, and the tetrazole ring is often used to enhance metabolic stability and bioavailability.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrazole ring could mimic phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide: This compound is unique due to its combination of a tetrazole ring, amide, and thioether groups.

    N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-sulfonamide: Contains a sulfonamide group, which could alter its reactivity and biological activity.

Uniqueness

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N,N-dimethyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-24(2)19(27)18-21-23-25(22-18)15-10-8-14(9-11-15)20-17(26)12-13-28-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTYEVQHNIRSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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